molecular formula C7H6BrFS B6149577 (2-bromo-4-fluorophenyl)methanethiol CAS No. 1016506-12-9

(2-bromo-4-fluorophenyl)methanethiol

Cat. No.: B6149577
CAS No.: 1016506-12-9
M. Wt: 221.1
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Description

(2-bromo-4-fluorophenyl)methanethiol: is an organic compound with the molecular formula C7H6BrFS. It is a derivative of methanethiol, where the hydrogen atom is substituted by a (2-bromo-4-fluorophenyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-4-fluorophenyl)methanethiol typically involves the reaction of (2-bromo-4-fluorophenyl)methanol with thiolating agents. One common method is the reaction of (2-bromo-4-fluorophenyl)methanol with hydrogen sulfide in the presence of a catalyst, such as zinc chloride, under reflux conditions. The reaction proceeds as follows:

(2-bromo-4-fluorophenyl)methanol+H2SThis compound+H2O\text{(2-bromo-4-fluorophenyl)methanol} + \text{H}_2\text{S} \rightarrow \text{this compound} + \text{H}_2\text{O} (2-bromo-4-fluorophenyl)methanol+H2​S→this compound+H2​O

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: (2-bromo-4-fluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanethiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: (2-bromo-4-fluorophenyl)methanethiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can act as a probe to investigate the role of thiol groups in enzymatic reactions and protein functions.

Medicine: Potential applications in medicine include the development of new drugs that target specific biological pathways. The unique combination of bromine and fluorine atoms in the molecule may enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation .

Mechanism of Action

The mechanism of action of (2-bromo-4-fluorophenyl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

    (2-bromo-4-fluoroacetanilide): Similar in structure but with an acetanilide group instead of a methanethiol group.

    (4-bromo-2-fluorophenyl)methanethiol: Similar but with the positions of bromine and fluorine atoms reversed.

Uniqueness: (2-bromo-4-fluorophenyl)methanethiol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both halogen atoms in the molecule can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

CAS No.

1016506-12-9

Molecular Formula

C7H6BrFS

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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